molecular formula C19H23N3O2 B2783713 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one CAS No. 2320855-90-9

2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2783713
CAS No.: 2320855-90-9
M. Wt: 325.412
InChI Key: ZNNZWUTZVWPYQC-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one is a synthetic organic compound belonging to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a methylbutyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using ethoxybenzene derivatives.

    Attachment of the methylbutyl side chain: This can be accomplished through alkylation reactions using suitable alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one
  • 2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one
  • 2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-3-one

Uniqueness

2-(4-Ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxyphenyl group and the methylbutyl side chain imparts unique properties that differentiate it from similar compounds.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-5-(3-methylbutyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-4-24-16-7-5-15(6-8-16)17-13-18-19(23)21(10-9-14(2)3)11-12-22(18)20-17/h5-8,11-14H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNZWUTZVWPYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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